molecular formula C10H11FO3 B1472730 Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate CAS No. 1134776-52-5

Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate

Cat. No.: B1472730
CAS No.: 1134776-52-5
M. Wt: 198.19 g/mol
InChI Key: VFZZRNVDOCSWED-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a fluorine atom at the third position, a hydroxyethyl group at the fourth position, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate typically involves multiple steps. One common approach is the esterification of 3-Fluoro-4-(1-hydroxyethyl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the synthesis of esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-4-(1-carboxyethyl)-benzoic acid.

    Reduction: 3-Fluoro-4-(1-hydroxyethyl)-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid methyl ester
  • 4-(1-Hydroxyethyl)-benzoic acid methyl ester
  • 3-Fluoro-4-(1-hydroxyethyl)-benzoic acid

Uniqueness

Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate is unique due to the combination of its fluorine atom, hydroxyethyl group, and methyl ester functional group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .

Properties

IUPAC Name

methyl 3-fluoro-4-(1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZZRNVDOCSWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(=O)OC)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265732
Record name Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134776-52-5
Record name Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134776-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-4-(1-hydroxyethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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